N-Formyl-L-tyrosine

概要

説明

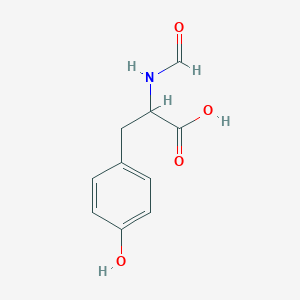

N-Formyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the amino group is modified by the addition of a formyl group.

準備方法

Synthetic Routes and Reaction Conditions: N-Formyl-L-tyrosine can be synthesized through the formylation of L-tyrosine. One common method involves the reaction of L-tyrosine with formic acid and acetic anhydride under controlled conditions. The reaction typically proceeds at room temperature and yields this compound as a white crystalline powder .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

化学反応の分析

Types of Reactions: N-Formyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products:

Oxidation: Produces quinones.

Reduction: Yields hydroxymethyl derivatives.

Substitution: Results in various substituted tyrosine derivatives.

科学的研究の応用

Molecular Biology Applications

Site-Specific Labeling

N-Formyl-L-tyrosine has been utilized in the site-specific labeling of proteins, particularly in studies involving tubulin. Tubulin tyrosine ligase (TTL) can incorporate this compound into the carboxy terminus of α-tubulin. This modification allows for the attachment of various probes, enabling researchers to study protein dynamics and interactions in live cells. The specificity of this reaction facilitates the covalent labeling of proteins without interfering with their native functions .

Fluorescent Probes for Live Cell Imaging

Research has shown that this compound can be used to enhance live cell imaging techniques. When cells are grown in media supplemented with this compound, they exhibit increased fluorescence when treated with hydrazine-based probes. This property makes it a valuable tool for visualizing cellular processes and studying protein localization in real-time .

Neuro-Cognitive Effects

Cognitive Performance Enhancement

Studies have indicated that tyrosine and its derivatives, including this compound, may influence cognitive performance by modulating catecholamine levels in the brain. Tyrosine is known to be a precursor to dopamine, norepinephrine, and epinephrine, which are critical for cognitive functions such as memory and attention. Research involving older adults has demonstrated that tyrosine administration can improve cognitive control tasks under stress, although the effects can vary depending on age and individual differences .

Age-Dependent Effects

In a study examining the effects of tyrosine on cognitive performance in older adults, it was found that while tyrosine could enhance certain cognitive functions, it also had detrimental effects on proactive response inhibition as age increased. This highlights the complex role that this compound may play in neurochemistry and cognitive aging .

Peptide Synthesis

Conformational Studies

this compound is also significant in peptide synthesis and conformational studies. Research has explored its role in the conformational landscape of peptides containing tyrosine residues. By employing genetic algorithms and computational methods, scientists have investigated how modifications like N-formylation affect peptide stability and folding patterns .

作用機序

N-Formyl-L-tyrosine exerts its effects primarily through interactions with formyl peptide receptors, which are G protein-coupled receptors. These receptors play a crucial role in regulating inflammation and immune responses. Upon binding to these receptors, this compound can modulate intracellular signaling pathways, leading to various biological effects, including the resolution of inflammation and regulation of immune cell activity .

類似化合物との比較

N-Formyl-L-methionine: Another formylated amino acid with similar biochemical roles.

N-Formyl-L-leucine: Shares structural similarities and participates in similar biochemical pathways.

N-Formyl-L-phenylalanine: Known for its role in chemotaxis and immune response regulation

Uniqueness: Its ability to modulate immune responses and inflammation sets it apart from other formylated amino acids .

生物活性

N-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group attached to its nitrogen. This modification significantly influences its biological activity and potential applications in various fields, including biochemistry, pharmacology, and medicine. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through various chemical reactions, including the Reimer-Tiemann reaction, which involves the introduction of a formyl group into tyrosine. The chemical structure of this compound can be represented as follows:

This compound exhibits unique properties due to the formyl group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the formyl group allows for hydrogen bonding and other non-covalent interactions, influencing enzyme-substrate dynamics. Notably, this compound has been studied for its role in:

- Enzyme inhibition : It has been shown to inhibit tubulin tyrosine ligase (TTL), affecting microtubule dynamics in cellular processes .

- Labeling in biochemical assays : Its reactive nature makes it suitable for use as a chemical label in live cell imaging studies .

1. Enzyme Interactions

Research indicates that this compound can serve as a substrate for TTL, similar to other aromatic amino acid derivatives. Studies have demonstrated that it inhibits TTL at low concentrations, suggesting its potential as a tool for studying microtubule dynamics .

2. Pharmacological Potential

This compound has been evaluated for its pharmacological properties, particularly in relation to neurotransmitter synthesis. It may enhance noradrenaline levels in certain clinical conditions such as anorexia nervosa, where tyrosine supplementation has shown promise . The pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa indicated that N-formyl derivatives could facilitate changes in neurotransmitter synthesis without significant side effects .

3. Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity. Its structure allows it to participate in electron transfer processes, potentially mitigating oxidative stress within biological systems.

Case Study 1: Tubulin Labeling

In a study exploring the incorporation of unnatural amino acids into proteins, N-formyltyrosine was successfully used to label α-tubulin in cultured cells. The modified tubulin exhibited fluorescence upon reaction with specific probes, demonstrating the compound's utility in visualizing protein interactions in live cells .

Case Study 2: Tyrosine Loading in Anorexia Nervosa

A clinical study investigated the effects of oral L-tyrosine supplementation (including N-formyl derivatives) on adolescents with anorexia nervosa. Results showed significant increases in blood tyrosine levels post-supplementation, indicating potential therapeutic benefits for mood regulation and cognitive function during recovery .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Standard aromatic amino acid | Precursor for neurotransmitters |

| N-Acetyl-L-Tyrosine | Acetylated form of tyrosine | Primarily used in neuroprotective applications |

| 3-Diiodo-L-Tyrosine | Iodinated derivative | Investigated for radiopharmaceutical applications |

| This compound | Formyl group enhances reactivity | Potential inhibitor of TTL; useful for labeling |

特性

IUPAC Name |

(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUWPHMRHBMAFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315501 | |

| Record name | N-Formyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-86-7 | |

| Record name | N-Formyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。